![molecular formula C24H23ClN4O2 B2714930 (3'-chloro-[1,1'-biphenyl]-4-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone CAS No. 2188279-23-2](/img/structure/B2714930.png)
(3'-chloro-[1,1'-biphenyl]-4-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3'-chloro-[1,1'-biphenyl]-4-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone is a complex organic molecule. It contains a biphenyl group, which is a type of aromatic hydrocarbon with two connected phenyl rings . The molecule also includes a morpholino group and a dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives were designed and synthesized . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS spectrum .Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its IUPAC name and the groups present in it. The compound contains a biphenyl group, which consists of two connected phenyl rings . It also contains a morpholino group and a dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone group .Aplicaciones Científicas De Investigación
Synthesis of PET Agents for Imaging in Parkinson's Disease
The synthesis of a compound structurally related to "(3'-chloro-[1,1'-biphenyl]-4-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone" was explored for potential PET imaging of LRRK2 enzyme in Parkinson's disease. The reference standard and its precursor were synthesized, leading to the preparation of a tracer with high radiochemical yield and purity, indicating its suitability for imaging applications in neurological research (Wang, Gao, Xu, & Zheng, 2017).
Development of Precipitation-Resistant Solution Formulations
Research aimed at increasing in vivo exposure of poorly water-soluble compounds led to the development of precipitation-resistant solution formulations. These formulations are critical for the successful evaluation of compounds in early toxicology and clinical studies, as they ensure higher plasma concentrations and improved dose proportionality, potentially benefitting compounds with similar properties to "this compound" (Burton et al., 2012).
Synthesis of New Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and Pyrimidine Derivatives
The synthesis and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives were achieved, highlighting a method for generating pharmacologically active molecules. This research could provide a foundation for further investigation into the medicinal applications of compounds like "this compound" (Zaki, Radwan, & El-Dean, 2017).
Antibacterial Activity of Novel Pyrimidines and Thiazolidinones
A study on the microwave-assisted synthesis of novel pyrimidines and thiazolidinones, including compounds with morpholino groups, showcased their antibacterial activity. This research emphasizes the potential of these compounds in developing new antibiotics, suggesting a similar application for compounds structurally related to "this compound" (Merugu, Ramesh, & Sreenivasulu, 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(3-chlorophenyl)phenyl]-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O2/c25-21-5-1-3-19(15-21)17-6-8-18(9-7-17)23(30)29-10-2-4-20-16-26-24(27-22(20)29)28-11-13-31-14-12-28/h1,3,5-9,15-16H,2,4,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBAWKSVNNQTAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)Cl)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

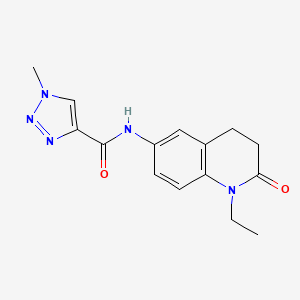

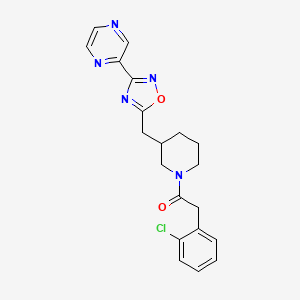
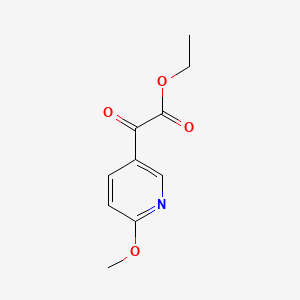
![6-hydroxy-5-{[5-methoxy-1-(2-thienylcarbonyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2714852.png)
![2-(2-Hydroxyphenyl)-7-methyl-1,2,3,4a,5,10a-hexahydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2714853.png)
![Ethyl 5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2714855.png)
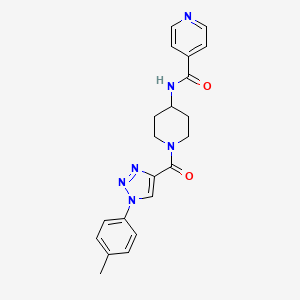
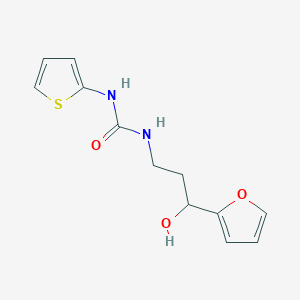
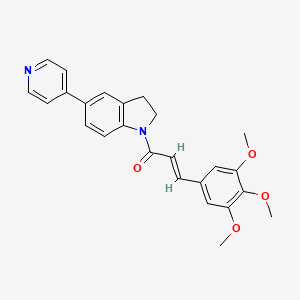


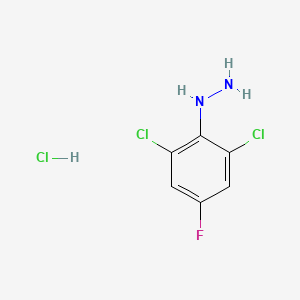
![N-(4H-chromeno[4,3-d]thiazol-2-yl)pentanamide](/img/structure/B2714870.png)